molecular formula C24H16N2O2S3 B14454484 Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- CAS No. 73986-61-5

Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)-

Cat. No.: B14454484
CAS No.: 73986-61-5
M. Wt: 460.6 g/mol
InChI Key: HOGDSFKJDMYNNT-KGENOOAVSA-N
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Description

Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is part of a larger class of phenothiazine derivatives known for their significant pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- typically involves the condensation of phenothiazine with appropriate thiazolinyl and benzylidene derivatives. One common method includes the reaction of phenothiazine with 5-benzylidene-4-oxo-2-thiazolinyl thioacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like benzene or THF under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidinyl derivatives, and various substituted phenothiazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- involves interaction with various molecular targets, including dopamine, serotonin, and histamine receptors. This interaction leads to the modulation of neurotransmitter activity, which is responsible for its antipsychotic and antiemetic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit efflux pumps .

Comparison with Similar Compounds

Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- is unique due to its specific structural modifications, which enhance its biological activity compared to other phenothiazine derivatives. Similar compounds include:

These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological profiles and applications.

Properties

CAS No.

73986-61-5

Molecular Formula

C24H16N2O2S3

Molecular Weight

460.6 g/mol

IUPAC Name

(5E)-5-benzylidene-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,3-thiazol-4-one

InChI

InChI=1S/C24H16N2O2S3/c27-22(15-29-24-25-23(28)21(31-24)14-16-8-2-1-3-9-16)26-17-10-4-6-12-19(17)30-20-13-7-5-11-18(20)26/h1-14H,15H2/b21-14+

InChI Key

HOGDSFKJDMYNNT-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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